molecular formula C80H114N24O25S3 B1258163 Cholecystokinin (1-14) CAS No. 80980-82-1

Cholecystokinin (1-14)

Cat. No.: B1258163
CAS No.: 80980-82-1
M. Wt: 1908.1 g/mol
InChI Key: FVSJMMYIYUHKBH-TYCHKHOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter with diverse physiological roles, including regulation of digestion, appetite, and anxiety. The term "CCK (1-14)" refers to a truncated fragment of the full-length CCK peptide, which exists in multiple molecular forms due to post-translational processing.

In humans, CCK is highly concentrated in the cerebral cortex, hypothalamus, and small intestine, with molecular heterogeneity dependent on tissue extraction methods (e.g., pH-dependent release of small vs. large forms) . The predominant bioactive forms in the brain are CCK-8 (80% of immunoreactivity) and CCK-4, both of which bind to CCK-A and CCK-B receptors to mediate distinct physiological effects .

Properties

CAS No.

80980-82-1

Molecular Formula

C80H114N24O25S3

Molecular Weight

1908.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C80H114N24O25S3/c1-5-41(2)65(103-71(118)52(18-12-26-89-80(85)86)94-67(114)49(82)32-45-37-87-40-92-45)78(125)102-60(39-105)77(124)100-57(33-62(108)109)73(120)96-51(17-11-25-88-79(83)84)69(116)99-58(34-63(110)111)76(123)104-75(122)55(30-42-13-7-6-8-14-42)98-74(121)59(35-64(112)129-132(126,127)128)101-70(117)54(24-28-131-4)97-72(119)56(31-44-36-90-50-16-10-9-15-47(44)50)93-61(107)38-91-68(115)53(23-27-130-3)95-66(113)48(81)29-43-19-21-46(106)22-20-43/h6-10,13-16,19-22,36-37,40-41,48-49,51-60,65,90,105-106H,5,11-12,17-18,23-35,38-39,81-82H2,1-4H3,(H,87,92)(H,91,115)(H,93,107)(H,94,114)(H,95,113)(H,96,120)(H,97,119)(H,98,121)(H,99,116)(H,100,124)(H,101,117)(H,102,125)(H,103,118)(H,108,109)(H,110,111)(H4,83,84,88)(H4,85,86,89)(H,104,122,123)(H,126,127,128)/t41-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-/m0/s1

InChI Key

FVSJMMYIYUHKBH-TYCHKHOASA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OS(=O)(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OS(=O)(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CNC=N5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OS(=O)(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)N

Other CAS No.

80980-82-1

Synonyms

CCK (1-14)
CCK 14
cholecystokinin (1-14)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CCK-8 (Sulfated Octapeptide)

  • Structure : C-terminal octapeptide (Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂) .
  • Receptor Affinity : Binds CCK-A receptors (peripheral) and CCK-B receptors (central) with high affinity .
  • Physiological Effects :
    • Induces gallbladder contraction and pancreatic enzyme secretion at lower concentrations than full-length CCK .
    • More potent than the whole CCK molecule in stimulating pyloric sphincter contraction (maximal response at 1 nM vs. 3 nM for CCK) .
    • Modulates satiety via hindbrain CCK-A receptors and inhibits orexigenic peptides in the hypothalamus .
  • Therapeutic Potential: Used in studies on obesity due to its appetite-suppressing effects, though clinical trials face challenges due to receptor desensitization .

CCK-4 (Tetrapeptide)

  • Structure : C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) .
  • Receptor Affinity : Primarily binds CCK-B receptors .
  • Physiological Effects :
    • Induces panic attacks and anxiety-like behaviors in humans and rodents, mediated by CCK-B receptors in the amygdala .
    • Lacks significant effects on digestion or appetite regulation, highlighting functional divergence from CCK-8 .
  • Therapeutic Potential: Investigated in anxiety disorders, but its anxiogenic effects limit clinical use .

Gastrin

  • Structural Similarity : Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) with CCK .
  • Functional Differences :
    • Gastrin stimulates gastric acid secretion via gastrin/CCK-B receptors, whereas CCK regulates gallbladder and pancreatic functions via CCK-A receptors .
    • Gastrin antagonizes CCK-induced pyloric sphincter contraction via competitive inhibition .

Data Tables

Table 1: Key Molecular Forms of CCK and Related Peptides

Compound Structure Receptor Affinity Primary Physiological Roles
CCK (1-14) N-terminal fragment* Not well studied Potential precursor for smaller forms
CCK-8 Asp-Tyr(SO₃)-Met-...-Phe-NH₂ CCK-A > CCK-B Gallbladder contraction, satiety
CCK-4 Trp-Met-Asp-Phe-NH₂ CCK-B Anxiety, panic responses
Gastrin Trp-Met-Asp-Phe-NH₂ CCK-B Gastric acid secretion

*Inferred from evidence on CCK processing .

Table 2: Comparative Potency in Pyloric Sphincter Contraction

Compound EC₅₀ (nM) Maximal Response (% of CCK-8) Reference
CCK (whole) 3.0 85%
CCK-8 1.0 100%
Gastrin I No effect Antagonizes CCK

Research Findings and Clinical Implications

  • Molecular Heterogeneity : CCK exists in tissue-specific forms, with CCK-8 dominating in the brain and gut . Acidic extraction releases larger forms (e.g., CCK-58), while neutral pH favors CCK-8 .
  • Anxiety Pathways : CCK-4’s role in panic disorders underscores the need for CCK-B receptor antagonists .

Q & A

Q. How can researchers contextualize CCK (1-14) findings within broader literature?

  • Answer:
  • Systematic reviews: Use PICO frameworks to structure literature searches and assess evidence quality .
  • Pathway enrichment analysis: Tools like STRING or KEGG can map CCK (1-14) interactions onto known signaling networks .
  • Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework to reduce hindsight bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.